molecular formula C6H7FN2 B095444 3-Fluorobenzene-1,2-diamine CAS No. 18645-88-0

3-Fluorobenzene-1,2-diamine

Cat. No. B095444
CAS RN: 18645-88-0
M. Wt: 126.13 g/mol
InChI Key: OJSCBKGRGMBEEW-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of 2-fluoro-6-nitroaniline (2 g, 12.8 mmol) in MeOH (15 mL) palladium 10 wt % on carbon (180 mg, 75 μmol) was added under N2. After flushing the flask with N2 for 2 min, the solution was stirred under a H2 balloon. After 6 h, the mixture was filtered through a celite pad rinsed with MeOH, and concentrated under reduced pressure. The residue was purified by column chromatography on a silica gel column using EtOAc:DCM (1:1) as eluent to give 3-fluorobenzene-1,2-diamine: LC-MS (ESI) m/z 127.2 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-])=O)[C:3]=1[NH2:4]>CO>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under a H2 balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing the flask with N2 for 2 min
Duration
2 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a celite pad
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.